molecular formula C11H12O3 B050067 Ethyl benzoylacetate CAS No. 94-02-0

Ethyl benzoylacetate

Cat. No.: B050067
CAS No.: 94-02-0
M. Wt: 192.21 g/mol
InChI Key: GKKZMYDNDDMXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl benzoylacetate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is an ester formed from benzoylacetic acid and ethanol. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzoylacetate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the processes are designed to be cost-effective and efficient .

Chemical Reactions Analysis

Ethyl benzoylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Microbial agents like bakers’ yeast.

    Claisen Condensation: Malononitrile, diazonium salts.

Major Products:

Scientific Research Applications

Synthesis Applications

EBA is primarily utilized as a precursor in the synthesis of various organic compounds. Its versatile reactivity allows for multiple synthetic pathways:

  • Microbial Reduction : EBA can undergo microbial reduction using Saccharomyces cerevisiae, yielding ethyl (S)-3-hydroxy-3-phenylpropionate, which is significant in asymmetric synthesis .
  • Claisen Condensation : This reaction with malononitrile leads to the formation of 2-cyano-5-phenyl-3,5-dioxopentanonitrile, which can further cyclize to produce azo derivatives .
  • Synthesis of Antibiotics : EBA is involved in synthesizing triazolopyrimidine antibiotics such as essramycin through condensation reactions with aminoguanidine .
  • Heterocyclic Compounds : It serves as a key intermediate in the synthesis of various heterocycles, including pyridazine and pyrrole derivatives .

Biological Applications

EBA has been investigated for its potential biological activities:

  • Antitumor Agents : Research indicates that derivatives of EBA can be synthesized to develop compounds with potential antitumor properties .
  • Skin Sensitization Studies : EBA's effects are evaluated in skin sensitization assays, where it is tested for its allergenic potential .

Case Study 1: Asymmetric Synthesis of Fluoxetine

A notable study demonstrated the asymmetric synthesis of fluoxetine via microbial reduction of EBA, showcasing its utility in pharmaceutical applications . This method provided a more efficient route to synthesize this widely used antidepressant.

Case Study 2: Synthesis of Heterocycles

In another investigation, EBA was employed to create various heterocycles through reaction with hydrazonyl halides, leading to triazine derivatives that exhibit biological activity . This highlights the compound's role in developing new therapeutic agents.

Data Table: Applications Summary

Application AreaDescriptionReference
Organic SynthesisPrecursor for various organic compounds
Antibiotic SynthesisInvolved in the synthesis of triazolopyrimidine antibiotics
Antitumor Agent DevelopmentKey intermediate for developing antitumor compounds
Skin Sensitization TestingEvaluated for allergic potential

Mechanism of Action

Ethyl benzoylacetate can be compared with similar compounds such as:

Uniqueness: this compound is unique due to its pleasant aroma and its ability to undergo a wide range of chemical reactions, making it versatile in various fields of research and industry .

Comparison with Similar Compounds

Biological Activity

Ethyl benzoylacetate (EBA) is an organic compound with the molecular formula C11_{11}H12_{12}O3_3. It is known for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of EBA, including its applications in drug synthesis, potential therapeutic effects, and relevant research findings.

  • Molecular Weight : 192.21 g/mol
  • Density : 1.11 g/mL at 25 °C
  • Boiling Point : 265-270 °C
  • Flash Point : 140 °C (closed cup)

1. Synthesis of Antitumor Agents

EBA has been utilized in the synthesis of various heterocyclic compounds with potential antitumor activities. For instance, a study by Ibrahim et al. (2020) demonstrated the use of EBA for synthesizing thiophene, pyran, and pyridine derivatives, which exhibited significant antitumor properties in vitro. The following table summarizes some key derivatives synthesized from EBA and their biological activities:

Compound DerivativeBiological ActivityReference
Thiophene derivativesAntitumorIbrahim et al. (2020)
Pyridine derivativesAntitumorIbrahim et al. (2020)
Pyran derivativesAntitumorIbrahim et al. (2020)

2. Asymmetric Synthesis

EBA has been employed in asymmetric synthesis processes, particularly in the production of chiral compounds. A notable example includes its use in the synthesis of fluoxetine enantiomers via microbiological reduction, showcasing its versatility in producing biologically active molecules with specific stereochemistry .

3. Antimicrobial Properties

Research indicates that EBA exhibits antimicrobial activity against various pathogens. Studies have shown that EBA and its derivatives can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study 1: Synthesis of Antibiotics

A significant application of EBA is in the synthesis of triazolopyrimidine antibiotics. The reaction involves the condensation of aminoguanidine with EBA to produce key intermediates that lead to antibiotic compounds . This process highlights EBA's role as a building block in pharmaceutical chemistry.

Case Study 2: Free Radical Reactions

EBA has also been investigated for its involvement in free radical reactions, particularly with 1,3-dicarbonyl compounds. These reactions yield various products with potential applications in material science and organic synthesis .

Research Findings

Recent studies have focused on improving the efficiency and selectivity of reactions involving EBA through novel catalytic methods. For instance, manganese(III)-mediated reactions have shown high chemoselectivity when coupled with EBA, leading to the formation of complex organic molecules .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl benzoylacetate, and how do reaction parameters influence yield and purity?

this compound can be synthesized via two primary methodologies:

  • Method A (Straley & Adams): A simplified procedure in a 3L flask using NaOH, benzoyl chloride, and controlled pH (8–9) yields 197–203 g. Key parameters include vigorous stirring, temperature maintenance at 10–15°C during benzoyl chloride addition, and post-reaction neutralization with NH₄Cl .
  • Method B (McElvain & Weber): Sodium ethoxide-mediated condensation of acetylacetone ethyl ester with benzoyl chloride yields 190–210 g (50–55% yield). Critical steps include ethanol removal under reduced pressure and heating to 140–180°C for 6 hours .

Data Comparison:

ParameterMethod A Method B
SolventAqueous NaOHAnhydrous ethanol
CatalystNone (base-driven)Sodium ethoxide
Yield~200 g50–55%
Key AdvantageSimplified setupHigh-purity product

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • 1H-NMR: Identifies keto-enol tautomerism. For example, the enol form shows a downfield singlet (~δ 12 ppm) for the hydroxyl proton, while the keto form exhibits a triplet for the α-CH₂ group .
  • FT-IR: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and enolic O–H bonds (~3200 cm⁻¹) .
  • UV-Vis: Monitors electronic transitions in tautomeric equilibria; computational models (DFT) validate experimental spectra .

Advanced Research Questions

Q. How does this compound participate in the Dimroth reaction, and what factors influence the formation of triazole derivatives?

this compound reacts with aryl azides under basic conditions to form 1,2,4-triazoles via a triazene intermediate. Key factors:

  • Base Strength: Strong bases (e.g., NaOH) deprotonate the β-ketoester, enhancing nucleophilic attack on the azide.
  • Solvent Polarity: Polar solvents (e.g., ethanol) stabilize the transition state, improving cyclization efficiency .
  • Substituent Effects: Electron-withdrawing groups on the azide accelerate reaction rates by increasing electrophilicity .

Q. How can this compound be utilized in synthesizing metal-organic complexes for luminescent materials?

this compound acts as a β-diketonate ligand for lanthanides (e.g., Tb³⁺, Eu³⁺). Methodology:

  • React with 2-aminopyridine in xylene to form HPBA (a chelating ligand).
  • Co-crystallize with Ln(NO₃)₃·6H₂O and NaOH in methanol to generate dinuclear complexes.
  • Adjust pH (4–7) using buffer solutions to tune emission from green (Tb³⁺) to red (Eu³⁺) .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

Discrepancies arise from differences in catalysts, solvent purity, and temperature control:

  • Catalyst Optimization: Sodium ethoxide (Method B) provides higher reproducibility but requires anhydrous conditions, whereas Method A avoids metal catalysts but may introduce aqueous impurities .
  • Solvent Removal: Incomplete ethanol evaporation in Method B reduces yield; vacuum distillation at 2 mmHg ensures complete removal .
  • Stirring Efficiency: Both methods emphasize vigorous mechanical stirring to prevent localized overheating and byproduct formation .

Q. Applications in Drug Discovery

Q. How does this compound enable the synthesis of antitumor agents?

  • Pyrimidine-Benzimidazol Hybrids: React with substituted benzimidazoles under acidic conditions to form hybrids tested against MCF-7 and other cancer cell lines (IC₅₀ values: 2–10 µM) .
  • Triazolopyrimidines: Condensation with guanidine yields pyrimidinone precursors for bromopirimine (ABPP), a potential anticancer agent .

Q. What role does this compound play in multicomponent reactions (MCRs) for heterocycles?

  • Pyran Derivatives: One-pot reactions with aldehydes and malononitrile under acidic catalysis yield pyran derivatives with antitumor activity (e.g., IC₅₀: 5.2 µM against HepG2) .
  • Claisen Condensation: React with malononitrile to form 2-cyano-5-phenyl-3,5-dioxopentanonitrile, a precursor for azo-coupled antibiotics like essramycin .

Q. Data Analysis and Optimization

Q. How do computational models enhance the analysis of this compound's tautomeric equilibrium?

  • DFT/NBO Analysis: Predicts keto-enol stability; the enol form is favored in the gas phase (ΔG ≈ -2.5 kcal/mol), while polar solvents stabilize the keto form .
  • AIM (Atoms-in-Molecules): Identifies strong intramolecular hydrogen bonds (O–H···O) in the enol tautomer, confirmed by IR and NMR .

Q. What methodologies improve the chemoselectivity of this compound in radical-mediated reactions?

  • Solvent Effects: In Mn(III)-mediated reactions with quinones, acetonitrile favors benzo[c]furan-4,7-diones, while toluene promotes anthracene-1,4-diones .
  • Temperature Control: Heating at 80°C in benzene minimizes side reactions during pyrolysis to quinoline derivatives .

Properties

IUPAC Name

ethyl 3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKZMYDNDDMXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047094
Record name Ethyl benzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a pleasant odor; Turns yellow from light and air; [Merck Index] Colorless or yellow liquid; [Alfa Aesar MSDS], Liquid, colourless to light yellow liquid with a brandy-like, woody, cherry, phenolic odour
Record name Ethyl benzoylacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20774
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl 3-oxo-3-phenylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl benzoylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

265.00 to 270.00 °C. @ 760.00 mm Hg
Record name Ethyl 3-oxo-3-phenylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl benzoylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.107-1.120
Record name Ethyl benzoylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

94-02-0
Record name Ethyl benzoylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl benzoylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL BENZOYLACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL BENZOYLACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, .beta.-oxo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl benzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl benzoylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL BENZOYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CHJ4MKM0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 3-oxo-3-phenylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 0 °C
Record name Ethyl 3-oxo-3-phenylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 12.2 g (20 mmol, 4.0 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.03 g (5 mmol) of benzonitrile in 2.5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 27 hours. 15 mL of 10% hydrochloric acid was added dropwise at 20° C. or lower, and the mixture was stirred at 20˜25° C., followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 15 mL of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×3) of an aqueous saturated sodium bicarbonate solution, and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.64 g of the desired product (yield 85%).
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

To 100 □ of 1,2-dichloroethane were added 5.5 □ of benzonitrile, 7.2 g of zinc chloride, and 11 g of potassium ethylmalonate, and then the mixture was stirred at reflux. After the reaction was completed, 100 □ of 6 N hydrochloric acid was added to the mixture, which then was stirred at reflux at 90° C. for 1 hour. After confirming completion of the reaction by TLC, the solution was cooled to 20° C., and then an organic layer was separated therefrom. The organic layer was concentrated through distillation under reduced pressure. Thus resulted residue was purified by silica gel column chromatography (eluent: ethylacetate/n-hexane=1/20, v/v) to obtain the title compound in the yield of 75% (7.6 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods III

Procedure details

To 100 □ of 1,2-dichloroethane were added 5.5 □ of benzonitrile, 3.6 g of copper chloride and 11 g of potassium ethylmalonate, and then the mixture was stirred at reflux. After the reaction was completed, 100 □ of 6 N hydrochloric was added to the mixture, which then was stirred at reflux at 90° C. for 1 hour. After confirming completion of the reaction by TLC, the solution was cooled to 20° C., and then an organic layer was separated therefrom. The organic layer was concentrated through distillation under reduced pressure. Thus resulted residue was purified by silica gel column chromatography (eluent: ethylacetate/n-hexane=1/20, v/v) to obtain the title compound in the yield of 68% (7.0 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.